molecular formula C18H12N4OS2 B496561 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

Cat. No.: B496561
M. Wt: 364.4g/mol
InChI Key: OKFHCVIKIQRGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile is a complex heterocyclic compound. It belongs to the class of thienopyridines, which are known for their diverse biological activities and pharmaceutical properties . This compound’s unique structure includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of thienopyridine derivatives, which are cyclized using reagents like phosphorus oxychloride (POCl3) and subsequent treatment with ethoxy and phenyl substituents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into these active sites, disrupting normal cellular processes. Additionally, it can interact with DNA and RNA, leading to the inhibition of replication and transcription .

Comparison with Similar Compounds

Similar compounds include other thienopyridines and triazatricyclo derivatives. Compared to these compounds, 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile is unique due to its specific substituents and fused ring structure. This uniqueness contributes to its distinct biological activities and chemical reactivity . Some similar compounds include:

Properties

Molecular Formula

C18H12N4OS2

Molecular Weight

364.4g/mol

IUPAC Name

11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile

InChI

InChI=1S/C18H12N4OS2/c1-2-23-16-11(8-19)12(10-6-4-3-5-7-10)13-14-15(25-18(13)22-16)17(24)21-9-20-14/h3-7,9H,2H2,1H3,(H,20,21,24)

InChI Key

OKFHCVIKIQRGSF-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=S)N=CN4

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=S)N=CN4

Origin of Product

United States

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